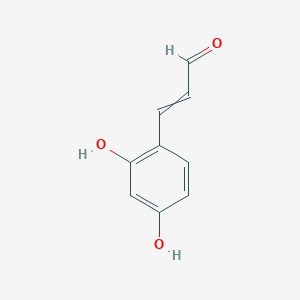

3-(2,4-dihydroxyphenyl)prop-2-enal

Beschreibung

3-(2,4-Dihydroxyphenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a phenyl ring substituted with hydroxyl groups at positions 2 and 4, conjugated to a propenal moiety. This structure confers unique electronic and steric properties, making the compound highly reactive in Michael addition and nucleophilic substitution reactions. Its structural motifs align with bioactive phenolic compounds, suggesting utility in medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

3-(2,4-dihydroxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDOTNOMWCDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from several precursors such as protocatechuic acid and tyrosol. One popular method is the oxidative coupling of tyrosol using copper (II) acetate as a catalyst. The synthesized compound can then be characterized and confirmed using techniques such as NMR, IR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for 3-(2,4-dihydroxyphenyl)prop-2-enal are not widely documented, the compound’s synthesis from natural sources like cinnamon and cloves suggests potential for scalable extraction and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dihydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under acidic conditions.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Acidic conditions and oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the compound.

Reduction: Corresponding alcohols.

Substitution: Substituted phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dihydroxyphenyl)prop-2-enal has multiple scientific research applications:

Chemistry: Used as a precursor in organic synthesis and as a model compound in studying phenolic aldehydes.

Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

Medicine: Studied for its potential anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.

Wirkmechanismus

The mechanism by which 3-(2,4-dihydroxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Substituent-Derived Properties

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-propenal | 4-OCH₃ | Reduced antioxidant activity due to electron-donating methoxy group; enhanced stability in acidic conditions | |

| 3-(2-Chloro-6-fluorophenyl)propanal | 2-Cl, 6-F | Moderate enzyme inhibition; halogen substituents increase lipophilicity but reduce solubility | |

| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | 3-Cl, 2,4-OH | Higher electrophilicity at carbonyl carbon; used as a synthetic intermediate in drug design | |

| 3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | Multiple OH/OMe | Exceptionally high antioxidant (Very High) and anti-inflammatory (Very High) activities |

- Hydroxyl vs. Methoxy Groups : Replacing hydroxyl groups with methoxy (e.g., 3-(4-Methoxyphenyl)-2-propenal) diminishes antioxidant capacity due to reduced hydrogen-donating ability but improves metabolic stability .

- Halogen Substitution : Halogens (Cl, F) enhance lipophilicity and binding to hydrophobic enzyme pockets but may introduce toxicity concerns .

Table 2: Impact of Substituent Positioning

| Compound Name | Substituent Positions | Biological Activity | Reference |

|---|---|---|---|

| 3-(2,4-Dihydroxyphenyl)prop-2-enal | 2,4-OH | Hypothesized high antioxidant activity (inferred from similar compounds) | - |

| 3-(3,4-Dihydroxyphenyl)prop-2-enal | 3,4-OH | Lower radical scavenging vs. 2,4-isomer due to steric hindrance | |

| 3-(4-Chloro-2-fluorophenyl)prop-2-enal | 4-Cl, 2-F | Moderate enzyme inhibition; positional halogens affect target specificity |

- The 2,4-dihydroxy configuration in the target compound likely maximizes antioxidant activity by optimizing resonance stabilization of phenolic radicals, as seen in structurally related flavonoids like quercetin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.